5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
Description
Properties
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSHSJERXNJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066121 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16834-13-2 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Reaction Protocol
The synthesis begins with the condensation of pyrrole and 4-pyridinecarboxaldehyde in a refluxing solvent system. A representative procedure involves:
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Reagents : Pyrrole (4 equiv), 4-pyridinecarboxaldehyde (1 equiv per pyrrole), propionic acid/nitrobenzene (3:1 v/v).
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Conditions : Reflux at 140–160°C for 12–24 hours under inert atmosphere.
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Oxidation : Introduction of air or chemical oxidants (e.g., DDQ) to aromatize the porphyrinogen intermediate.
Table 1: Optimization of Reaction Parameters
Yields typically range from 15–25% under laboratory conditions, though modifications such as microwave-assisted synthesis have reported yields up to 40%.
Solvent and Catalytic Systems
The choice of solvent and catalyst significantly influences reaction efficiency:
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Solvents : Nitrobenzene, propionic acid, or xylene. Xylene systems reduce side reactions but require higher temperatures.
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Catalysts : Brønsted acids (e.g., salicylic acid) or Lewis acids (e.g., Zn(OAc)₂). Salicylic acid in xylene achieves 40% yield by stabilizing transition states.
Purification Techniques
Column Chromatography
Crude TPyP is purified via silica gel chromatography using gradient elution (chloroform → chloroform/methanol 9:1). The porphyrin fraction is identified by its characteristic purple hue and UV-Vis absorption at 420 nm (Soret band).
Table 2: Chromatographic Conditions
Recrystallization
Further purification is achieved via recrystallization from dimethylformamide (DMF)/ethanol (1:3). Slow cooling yields needle-like crystals with minimal solvent inclusion.
Characterization and Analytical Validation
Spectroscopic Analysis
Table 3: Key Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| UV-Vis (λ_max, nm) | 420 (Soret), 515, 550, 590, 645 (Q) | Porphyrin core |
| ¹H NMR (δ, ppm) | 8.85 (pyridyl H), -2.5 (NH) | Substituent environment |
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 618.7 ([M+H]⁺), consistent with the formula C₄₀H₂₆N₈.
Industrial-Scale Production Considerations
Batch Process Optimization
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Scale-Up Challenges : Heat transfer inefficiencies and prolonged reaction times.
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Solutions : Use of continuous flow reactors (residence time: 2–4 hours) and automated solvent recovery systems.
Table 4: Lab-Scale vs. Industrial-Scale Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Reaction Time | 24 hours | 6–8 hours (flow) |
| Yield | 15–25% | 20–30% |
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species with different reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives .
Scientific Research Applications
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Employed in the study of biological systems, particularly in the investigation of heme proteins and their functions.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Industry: Applied in the development of sensors and materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, such as DNA or proteins, leading to changes in their structure and function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Solubility and Coordination: Pyridyl substituents in this compound enable stronger metal-binding compared to hydroxyphenyl or methylphenyl analogs, making it ideal for constructing metal-organic frameworks (MOFs) or nanoparticle conjugates . Sulfonatophenyl derivatives (e.g., MnTSPP) exhibit higher water solubility but lack the versatile coordination sites provided by pyridyl groups .
Photophysical Properties: Aggregation states significantly influence fluorescence and absorption. For instance, ZnTPyP shows redshifted absorption bands compared to the free-base porphyrin due to metal-to-ligand charge transfer . Methylphenyl substituents increase electron density on the porphyrin core, altering redox potentials and spectral profiles versus electron-withdrawing pyridyl groups .
Catalytic Activity :
- Mn(III)-pyridyl porphyrin complexes demonstrate higher stability in oxidation reactions than MnTSPP, likely due to stronger axial ligand binding via pyridyl nitrogens .
- Metal-free porphyrins (e.g., 5,10,15,20-tetraphenylporphyrin) show lower photocatalytic efficiency in limonene oxidation compared to ZnTPyP, highlighting the role of metal centers in electron transfer .
Applications in Sensing and Electronics: Pyridyl porphyrins are preferred in potentiometric sensors for heavy metals (e.g., Ag⁺) due to their selective ionophoric behavior . Charge transport studies reveal that this compound conducts electrons through non-traditional pathways, a critical distinction from o-DPyP and p-DPyP isomers .
Table 2: Comparative Catalytic Performance
Biological Activity
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP) is a synthetic porphyrin compound that has garnered significant attention in the fields of biochemistry and molecular biology due to its unique structural properties and biological activities. This article explores the biological activity of TPyP, highlighting its mechanisms of action, applications in biomedical research, and relevant case studies.
- Molecular Formula : C40H26N8
- Molecular Weight : 618.69 g/mol
- Appearance : Purple to dark purple solid
- CAS Number : 16834-13-2
TPyP is characterized by four pyridyl groups attached to the porphyrin core, which enhances its solubility and reactivity compared to other porphyrins. The presence of these functional groups allows TPyP to participate in various chemical reactions and interactions with biological molecules.
Mechanisms of Biological Activity
TPyP exhibits several biological activities primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation and its capacity to bind to nucleic acids. The following mechanisms have been identified:
- Photodynamic Therapy (PDT) :
- DNA Binding :
- Antioxidant Activity :
Case Study 1: Photodynamic Effects on Cancer Cells
In a study examining the effects of TPyP on human cancer cell lines, researchers found that TPyP effectively induced cell death upon exposure to light. The mechanism involved the generation of singlet oxygen leading to oxidative damage within the cells. The study demonstrated a dose-dependent response with increased concentrations of TPyP correlating with higher levels of cell death .
Case Study 2: Interaction with DNA
Research conducted on TPyP's interaction with DNA revealed that upon binding, TPyP could facilitate the photoinduced release of bound drugs within the nucleus of cells. This property is particularly useful for targeted drug delivery systems that aim to improve the efficacy of chemotherapeutic agents while minimizing side effects .
Applications in Biomedical Research
The unique properties of TPyP have led to its application in various fields:
- Cancer Therapy : As a photosensitizer in PDT for localized treatment of tumors.
- Gene Delivery Systems : Utilizing its DNA-binding capabilities for targeted delivery of genetic material.
- Biosensors : TPyP's electrochemical properties are exploited in developing sensors for detecting biomolecules or environmental pollutants .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Porphyrin derivative | Photosensitization, DNA binding |
| 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21H,23H-porphine | Modified porphyrin | Enhanced cellular localization |
| 5,10,15,20-Tetra(phenyl)-21H,23H-porphine | Porphyrin derivative | Varies based on substitution; generally lower reactivity |
Q & A
Q. What are the primary characterization methods for analyzing the nanostructural assembly of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (H₂TPyP) on silicon substrates?
High-resolution atomic force microscopy (AFM) is critical for ex situ characterization of H₂TPyP nanostructures. Particle lithography enables precise patterning of reactive organosilane templates (e.g., 4-(chloromethyl)phenyltrichlorosilane, CMPS) on Si(111), creating binding sites for porphyrin assembly. AFM tracks height changes (~1–2 nm per layer) and morphology after each fabrication step, such as immersion in H₂TPyP/chloroform solutions. This method ensures reproducibility and spatial control for multicomponent nanostructures .
Q. How is H₂TPyP integrated into ion-selective sensors, and what analytical parameters are optimized?
H₂TPyP acts as an ionophore in polyvinyl chloride (PVC) membrane sensors. For Ag⁺ detection, the membrane composition (e.g., 5% H₂TPyP, 30% plasticizer, 65% PVC) is optimized via potentiometric measurements. Key parameters include:
- Slope sensitivity : ~55–60 mV/decade for Ag⁺.
- Detection limit : 1.0 × 10⁻⁶ M.
- pH range : 3.0–7.0. Cross-selectivity studies against interfering ions (e.g., Na⁺, K⁺) validate specificity. Calibration curves and Nernstian responses are critical for sensor validation .
Advanced Research Questions
Q. What strategies resolve contradictions in charge transport pathways through H₂TPyP in molecular electronics?
Scanning tunneling microscopy break junction (STM-BJ) experiments reveal that charge transport in H₂TPyP deviates from traditional shortest-path assumptions. Instead, conduction is dominated by the farthest pyridyl anchoring groups, as shown by comparing structural isomers (e.g., o-DPyP vs. p-DPyP). Statistical analysis of conductance traces (≥1,000 measurements) and density functional theory (DFT) simulations clarify the role of molecular symmetry and anchoring geometry in electron transport .
Q. How can particle lithography be optimized to fabricate H₂TPyP-based heterostructures with controlled multilayer growth?
Key steps include:
- Template preparation : OTS (octadecyltrichlorosilane) matrix with CMPS nanoholes.
- Immersion cycles : Sequential exposure to CMPS (for benzyl halide sites) and H₂TPyP solutions.
- AFM validation : Layer-by-layer height increments (0.8–1.2 nm per cycle) confirm vertical growth.
- Solvent selection : Chloroform ensures porphyrin solubility without disrupting silane templates. This approach enables tailored heterostructures for optoelectronic or catalytic applications .
Q. What methodological challenges arise when correlating H₂TPyP’s optical properties with its nanostructural organization?
UV-Vis spectroscopy (λmax = 442 nm) and fluorescence quenching studies often conflict with AFM topography data due to aggregation-induced effects. To resolve this:
- Use polarized light microscopy to distinguish monomeric vs. aggregated states.
- Correlate AFM-measured layer thickness with spectroscopic shifts (e.g., Soret band broadening).
- Apply Langmuir-Blodgett techniques to control monolayer packing and minimize aggregation .
Data Contradiction Analysis
Q. Why do H₂TPyP-based sensors exhibit variable selectivity across studies, and how is this addressed?
Discrepancies arise from differences in membrane composition (e.g., plasticizer type, ionophore:matrix ratio). Systematic optimization via response surface methodology (RSM) identifies ideal parameters. For example, dibutyl phthalate (DBP) enhances Ag⁺ selectivity over o-nitrophenyl octyl ether (NPOE). Statistical models (e.g., ANOVA) validate robustness .
Applications in Nanotechnology
Q. How does H₂TPyP enhance plasmonic nanoparticles for anticancer research?
H₂TPyP forms porphyrin-gold nanoparticle (AuNP) hybrids via covalent anchoring to silica substrates. Surface plasmon resonance (SPR) of AuNPs (λ = 520–550 nm) couples with porphyrin fluorescence, enabling dual-mode imaging and photodynamic therapy (PDT). In vitro studies show >80% cancer cell death under 650 nm light (10 J/cm²) due to reactive oxygen species (ROS) generation .
Methodological Best Practices
- AFM calibration : Use silicon calibration gratings (e.g., TGZ1) to ensure <1 nm vertical resolution.
- Sensor validation : Test in real samples (e.g., wastewater) with spike-recovery assays (85–115% recovery).
- Synthetic purity : Source H₂TPyP ≥97% (Sigma-Aldrich) to minimize side reactions in self-assembly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
